5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid
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Overview
Description
5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is an organic compound characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, where difluoromethyl radicals are generated and added to the aromatic ring . This process often employs reagents such as difluoromethyl sulfonyl compounds and nickel catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction often involves the formation of hydrogen bonds or other non-covalent interactions, stabilizing the compound within the active site of the target molecule .
Comparison with Similar Compounds
- 4-(Difluoromethyl)-2-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 5-(Trifluoromethyl)-2-fluoro-4-methylbenzoic acid
Comparison: 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl, fluoro, and methyl groups on the benzoic acid core. This unique arrangement can influence the compound’s reactivity, stability, and binding affinity compared to its analogs. For instance, the presence of the difluoromethyl group can enhance lipophilicity and permeability, making it more suitable for certain applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluoro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKBLCOYOFQTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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